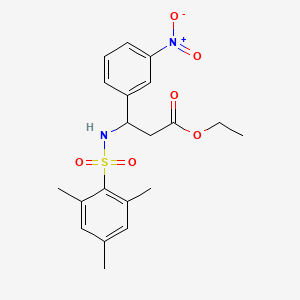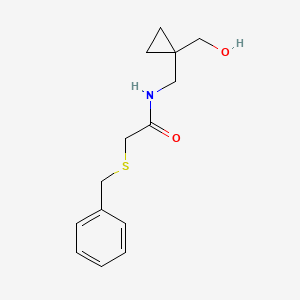
Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate is a complex organic compound that features both nitro and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfonamidation: Attachment of the sulfonamide group to the benzene ring.
Esterification: Formation of the ester group by reacting an alcohol with an acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or other strong bases can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Reduction: Formation of 3-aminophenyl derivatives.
Substitution: Formation of various substituted sulfonamides.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonamide groups can participate in various biochemical pathways, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate
- Ethyl 3-(3-nitrophenyl)-3-(2,4,5-trimethylbenzenesulfonamido)propanoate
Uniqueness
Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(3-nitrophenyl)-3-[(2,4,6-trimethylphenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-5-28-19(23)12-18(16-7-6-8-17(11-16)22(24)25)21-29(26,27)20-14(3)9-13(2)10-15(20)4/h6-11,18,21H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDYHGOUCMOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2472756.png)


![2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B2472759.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2472761.png)


![1-Benzyl-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2472766.png)

![3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2472770.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acrylamide](/img/structure/B2472775.png)
![Methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2472776.png)
